Pterostilbene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pterostilbene: A Promising Player in Scientific Research

Pterostilbene, a naturally occurring stilbene found in blueberries and grapes, has garnered significant attention in scientific research due to its potential health benefits. While structurally similar to resveratrol, another well-known dietary compound, pterostilbene possesses some advantages, including improved bioavailability (). This section delves into the key areas of scientific exploration surrounding pterostilbene.

Antioxidant Properties and Disease Prevention

One of the most studied aspects of pterostilbene is its potent antioxidant activity. Antioxidants combat free radicals, unstable molecules that damage cells and contribute to various chronic diseases. Studies suggest pterostilbene's antioxidant effects may play a role in preventing or mitigating conditions like:

- Cancer: Research indicates pterostilbene's ability to suppress cancer cell proliferation and induce apoptosis (programmed cell death) in various cancers, including pancreatic, prostate, and colon cancers ().

- Neurodegenerative Diseases: Pterostilbene's antioxidant and anti-inflammatory properties are being explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest it may protect neurons from damage and improve cognitive function ().

Important to Note

While these findings are promising, further research, particularly human clinical trials, is needed to confirm pterostilbene's effectiveness in preventing or treating these diseases.

Anti-inflammatory Potential

Inflammation plays a key role in various health issues. Pterostilbene's anti-inflammatory properties are being investigated for their potential to alleviate conditions like:

- Atopic Dermatitis: Studies in mice have shown that pterostilbene may reduce symptoms of atopic dermatitis (eczema) by modulating inflammatory pathways and oxidative stress in the skin ().

- Cardiovascular Disease: Inflammation is a key contributor to cardiovascular disease. Pterostilbene's potential to regulate inflammatory markers and improve blood vessel function is being explored in this context ().

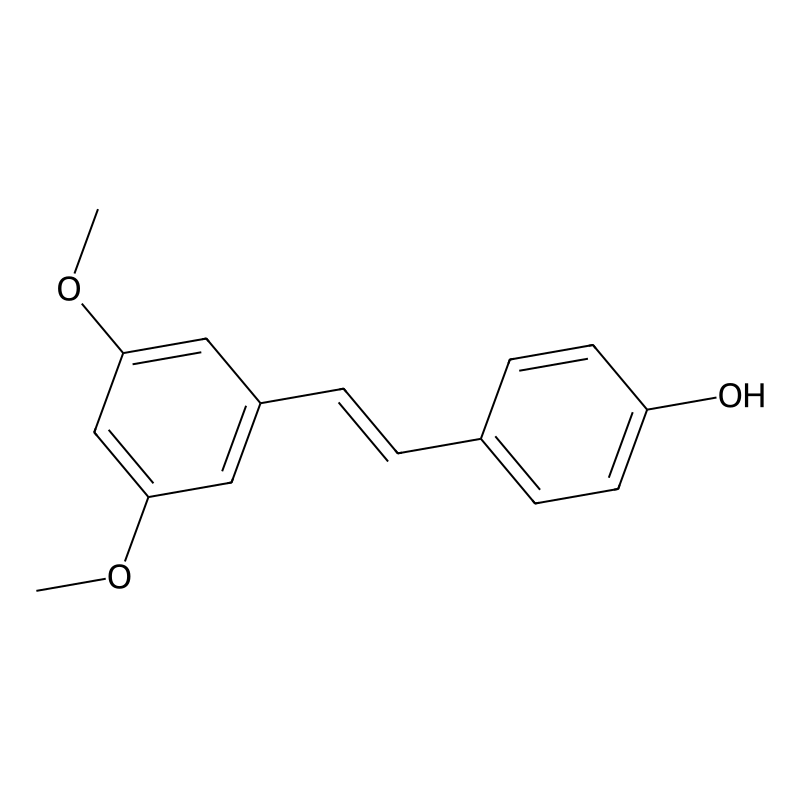

Pterostilbene, chemically known as trans-3,5-dimethoxy-4-hydroxystilbene, is a naturally occurring stilbenoid closely related to resveratrol. It is primarily found in various plants, including blueberries, grapes, and almonds, where it serves as a phytoalexin—a compound that helps plants defend against pathogens. Pterostilbene has gained attention due to its promising biological activities and potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

- Sirtuin 1 (SIRT1) activation: Pterostilbene may activate SIRT1, a protein involved in cellular health, metabolism, and longevity.

- Antioxidant activity: Pterostilbene's structure allows it to scavenge free radicals, protecting cells from oxidative damage.

- Anti-inflammatory effects: Pterostilbene may modulate inflammatory pathways, potentially contributing to various health benefits.

- Methylation: Pterostilbene can be synthesized from resveratrol through O-methylation of the hydroxyl groups.

- Oxidation: It can be oxidized to form various metabolites that may exhibit different pharmacological effects.

- Conjugation: Pterostilbene is primarily metabolized in the liver through phase II reactions involving glucuronidation and sulfation, which enhance its solubility and facilitate excretion .

Pterostilbene exhibits a range of biological activities:

- Antioxidant Properties: It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases.

- Anti-inflammatory Effects: Pterostilbene has been shown to lower the production of pro-inflammatory cytokines, thereby mitigating inflammation .

- Anticancer Potential: Studies suggest that pterostilbene may inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Metabolic Effects: It has been reported to improve glucose metabolism and insulin sensitivity, making it a candidate for managing metabolic disorders .

Pterostilbene can be synthesized through several methods:

- Mizoroki-Heck Reaction: This method involves coupling aryl bromides with alkenes using palladium catalysts, yielding pterostilbene efficiently in continuous flow reactors .

- Wittig Olefination: This approach utilizes a phosphonium ylide to form alkenes from carbonyl compounds.

- Julia Olefination: Involves reacting sulfone derivatives with aldehydes under specific conditions to produce pterostilbene.

- Biosynthesis: Pterostilbene can also be produced biologically through the methylation of resveratrol by O-methyltransferases in plants .

Pterostilbene is being explored for various applications:

- Nutraceuticals: Due to its health benefits, it is marketed as a dietary supplement for antioxidant support and metabolic health.

- Pharmaceutical Research: Investigated for its potential role in treating cancer, diabetes, and neurodegenerative diseases due to its bioactive properties .

- Cosmetics: Its antioxidant properties are utilized in skincare products aimed at reducing skin aging.

Research indicates that pterostilbene interacts with several biological pathways:

- Cytochrome P450 Enzymes: These enzymes are involved in the metabolism of pterostilbene, affecting its pharmacokinetics and efficacy.

- Cell Signaling Pathways: Pterostilbene modulates pathways related to inflammation and cell survival, suggesting potential therapeutic roles in chronic diseases .

- Synergistic Effects with Other Compounds: Studies have shown that combining pterostilbene with other antioxidants enhances its protective effects against oxidative stress .

Pterostilbene shares structural similarities with other stilbenoids but exhibits unique properties:

| Compound | Structure | Bioavailability | Key Features |

|---|---|---|---|

| Resveratrol | 3,5,4'-trihydroxystilbene | ~20% | More hydrophilic; lower membrane permeability |

| Piceatannol | 3,3',4',5-tetrahydroxystilbene | ~10% | Exhibits anti-inflammatory properties |

| Trans-Resveratrol | 3,4',5-trihydroxystilbene | ~20% | Commonly found in red wine; less stable than pterostilbene |

| Stilbenes | General class of compounds with varying hydroxyl groups | Varies | Includes various derivatives with diverse activities |

Pterostilbene's unique structure—with two methoxy groups—enhances its lipophilicity and bioavailability compared to resveratrol. This increased absorption leads to stronger pharmacological effects, making pterostilbene a more potent candidate for therapeutic applications .

Traditional Synthetic Routes

Arbuzov and Wittig-Horner Reactions

The synthesis of pterostilbene through Arbuzov and Wittig-Horner reactions represents one of the most established traditional approaches for producing this bioactive stilbene compound [1]. This synthetic pathway typically begins with 3,5-disubstituted benzyl bromide as the starting material, which undergoes sequential chemical transformations to yield the final product [2].

The Arbuzov reaction, also known as the Michaelis-Arbuzov reaction, serves as a crucial step in the formation of phosphonate intermediates [3]. In this reaction, phosphonates are formed through the reaction between trialkyl phosphite and the benzyl halide starting material. The mechanism involves a nucleophilic attack by the lone pair of phosphorus on the electrophilic carbon of the alkyl halide, forming a phosphonium intermediate, followed by halide substitution to produce the desired phosphonate [3].

The subsequent Wittig-Horner reaction utilizes these phosphonate intermediates to form the characteristic carbon-carbon double bond of the stilbene structure [4]. This reaction is particularly valuable for pterostilbene synthesis as it provides good stereocontrol, typically favoring the formation of the biologically active trans-isomer [1]. The reaction involves the condensation of the phosphonate with appropriate aldehydes under basic conditions.

An alternative approach within this category utilizes 3,5-dihydroxybenzoic acid and 4-hydroxybenzaldehyde as starting materials [5]. This synthetic route incorporates multiple sequential steps including O-methylation, reduction, chlorination, Arbuzov rearrangement, and Wittig reaction. The O-methylation step is crucial for installing the methoxy groups that distinguish pterostilbene from resveratrol, while the subsequent transformations build the stilbene framework [5].

However, this traditional approach has notable limitations that restrict its widespread application. The method suffers from purification and separation difficulties, significant environmental pollution due to the use of harsh reagents, and typically low synthesis yields [1]. These challenges have motivated researchers to develop more efficient and environmentally friendly synthetic alternatives.

Julia Olefin Reaction

The Julia olefin reaction has emerged as an important stereoselective method for pterostilbene synthesis, offering particular advantages in terms of geometric control of the double bond [1] [6]. This reaction involves the condensation of 3,5-dimethoxybenzyl sulfone derivatives with 4-acetoxy benzaldehyde under the action of hexamethyldisilylamino lithium as the base [1].

The Julia olefination is characterized by its excellent E-stereoselectivity, which is particularly important for pterostilbene synthesis since the trans-isomer exhibits superior biological activity compared to the cis-isomer [6]. The reaction mechanism involves the formation of a β-hydroxy sulfone intermediate, which subsequently undergoes elimination to form the desired stilbene double bond with high stereochemical fidelity [7].

Research has demonstrated that this synthetic approach can provide a simple and economical method for pterostilbene preparation [6]. The reaction conditions are generally milder than those required for traditional Wittig reactions, and the stereochemical outcome is more predictable. The method has been successfully applied to synthesize not only pterostilbene but also related tetramethoxy stilbene derivatives [7].

Despite these advantages, the Julia olefin reaction approach faces limitations for industrial application, particularly due to the requirement for low-temperature reaction conditions [1]. These stringent temperature requirements can significantly increase the cost and complexity of large-scale production, making this method more suitable for laboratory-scale synthesis or specialized applications where high stereochemical purity is essential.

Grignard Reaction-Based Synthesis

Grignard reaction-based approaches have been explored for pterostilbene synthesis, particularly in the context of creating prenylated derivatives and other structurally modified variants [3]. These methods typically involve the use of Grignard reagents prepared from benzyl alcohol derivatives, followed by reaction with appropriate electrophiles such as allyl bromide [8].

The synthetic strategy often begins with the preparation of the Grignard reagent from suitable aryl halides, followed by nucleophilic addition to carbonyl compounds or other electrophiles [3]. In the case of pterostilbene synthesis, this approach can be particularly useful for introducing various substituents or for creating intermediates that can be further elaborated to the final product.

One example involves the treatment of benzyl alcohol derivatives with Grignard reagents followed by acidification to yield the desired products [8]. This approach offers versatility in terms of the substituents that can be introduced, making it valuable for synthesizing pterostilbene analogs with modified biological properties.

However, Grignard-based synthesis routes typically require multiple steps and can be complex to execute, particularly on larger scales [9]. The sensitivity of Grignard reagents to moisture and oxygen also presents practical challenges for industrial implementation. Additionally, the overall yields through multi-step sequences can be variable and may not be economically competitive with other synthetic approaches.

Deprotection Mechanisms

Deprotection mechanisms play a crucial role in pterostilbene synthesis, particularly when protecting groups are employed to mask reactive hydroxyl or other functional groups during intermediate synthetic steps [1] [2]. The most commonly employed deprotection method involves the use of boron tribromide, which has proven effective for selective cleavage of aryl ether protecting groups.

Boron tribromide-mediated deprotection operates through a mechanism involving coordination of the boron center to the oxygen atom of the ether, followed by nucleophilic attack by bromide ion [10] [11]. This reaction is particularly effective for aryl methyl ethers and exhibits good selectivity, with different ether types showing varying rates of cleavage. Research has established a hierarchy of deprotection rates, with propargyl ethers being cleaved selectively in the presence of methyl ethers [10].

A significant improvement in the deprotection process involves the concurrent use of ascorbic acid alongside boron tribromide [1] [2]. The addition of ascorbic acid serves to reduce the occurrence of polymerization reactions during the deprotection process, leading to cleaner reactions and improved yields [2]. This modification addresses one of the major challenges associated with traditional boron tribromide deprotection, where polymerization of the phenolic products can significantly reduce the overall efficiency of the process.

Alternative deprotection methods have also been explored, including the use of other Lewis acids and reducing agents [12]. However, boron tribromide remains the most widely used reagent for pterostilbene synthesis due to its reliability and the relatively mild conditions required for its application. The development of improved deprotection protocols continues to be an active area of research, with emphasis on developing methods that are both efficient and environmentally benign.

Modern Synthetic Approaches

Catalytic Methods

Modern catalytic approaches have revolutionized pterostilbene synthesis by providing more efficient, selective, and environmentally friendly alternatives to traditional methods [13] [14]. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools, offering excellent control over stereochemistry and functional group tolerance.

The use of supported palladium catalysts offers significant advantages for industrial applications, including catalyst recycling and easier product separation [15]. Various supported catalysts have been evaluated, including FibreCat 1007, PdEnCat 40, and polymer-supported triphenylphosphine palladium complexes, with FibreCat 1007 showing particularly good performance [15].

Suzuki-Miyaura cross-coupling reactions have also been successfully applied to pterostilbene synthesis [14]. This method involves the coupling of (E)-2-phenylethenylboronic acid pinacol ester with aryl bromides using palladium catalysis. The use of sterically bulky ligands such as t-Bu₃PHBF₄ has proven crucial for successful coupling of both electron-rich and electron-poor aryl bromides [14]. Complete stereochemical retention of the alkene geometry is observed, ensuring formation of the desired E-isomer [14].

Advanced catalytic systems have been developed that enable one-pot synthetic sequences [13]. These approaches combine multiple palladium-catalyzed transformations in a single reaction vessel, avoiding the need to isolate potentially unstable intermediates [13]. This strategy has proven particularly valuable for stilbene synthesis, where intermediate styrene derivatives can be prone to decomposition or isomerization.

Novel Coupling Reactions

Recent advances in cross-coupling chemistry have led to the development of novel coupling reactions specifically designed for stilbene synthesis [17]. These methods often feature improved functional group tolerance, milder reaction conditions, and enhanced stereochemical control compared to traditional approaches.

Chemoselective and sequential palladium-catalyzed coupling sequences have been developed to afford E-stilbene libraries with excellent regio- and stereocontrol [18]. These methods allow for the systematic variation of substituents on both aromatic rings, enabling the rapid synthesis of pterostilbene analogs with diverse biological properties.

The development of tandem catalytic processes has been particularly significant, where multiple bond-forming reactions occur sequentially without the need for intermediate purification [19]. These approaches can dramatically improve the overall efficiency of the synthetic process while reducing waste generation and processing costs.

Metal-free coupling reactions have also been explored as alternatives to palladium-catalyzed methods [17]. While these approaches are still in development, they offer the potential advantage of eliminating expensive transition metal catalysts, which could be particularly beneficial for large-scale industrial production.

Contemporary research has focused on developing coupling reactions that operate under mild conditions and exhibit broad substrate scope [20]. These advances have made it possible to synthesize pterostilbene derivatives that would be difficult or impossible to access through traditional methods, opening new avenues for medicinal chemistry and materials science applications.

Green Chemistry Considerations in Pterostilbene Synthesis

Green chemistry principles have become increasingly important in the development of sustainable pterostilbene synthesis methods [21] [22]. The focus has shifted toward developing processes that minimize environmental impact while maintaining or improving synthetic efficiency.

Enzymatic approaches represent one of the most promising green chemistry strategies for pterostilbene synthesis [23]. The development of enzymatic glucosylation methods using cyclodextrin glucanotransferase and amyloglucosidase has enabled the synthesis of novel pterostilbene derivatives under mild, aqueous conditions [23]. This approach eliminates the need for organic solvents and harsh reagents, while producing water-soluble derivatives with potentially improved bioavailability.

The use of starch as a glucosyl donor in enzymatic transglycosylation reactions represents a particularly sustainable approach, as it utilizes a renewable biomass feedstock [23]. This method has successfully produced pterostilbene α-glucoside derivatives, which show reduced toxicity compared to the parent compound while maintaining antioxidant activity [23].

Microbial biosynthesis has emerged as a highly promising green chemistry approach for pterostilbene production [21] [24]. Engineered Escherichia coli strains have been developed that can produce pterostilbene through the overexpression of key biosynthetic enzymes, including tyrosine ammonia lyase, p-coumarate CoA ligase, stilbene synthase, and resveratrol O-methyltransferase [24]. This approach has achieved production titers of up to 134.84 mg/L from glucose as the sole carbon source [25].

The development of immobilized substrate strategies has provided another avenue for green synthesis [26]. Using macroporous adsorption resins to immobilize resveratrol precursors has enabled a two-step substrate addition strategy that increased pterostilbene production by 239% compared to conventional methods [26]. This approach reduces solvent requirements and enables substrate recycling.

Water-based synthetic methods have been developed as alternatives to traditional organic solvent-based processes [27]. Aqueous Wittig olefination chemistry has been successfully applied to pterostilbene synthesis under mildly basic conditions, demonstrating that effective stilbene formation can be achieved in environmentally benign solvent systems [27].

The implementation of continuous flow chemistry represents another important green chemistry advancement [15] [16]. Flow reactors enable more efficient heat and mass transfer, reduced waste generation, and the potential for continuous production with minimal environmental impact [16]. The successful transposition of pterostilbene synthesis to continuous flow reactors has demonstrated the industrial viability of this approach.

Scalability and Industrial Production

The scalability of pterostilbene synthesis methods is a critical consideration for meeting growing commercial demand [28] [29]. Current market projections indicate that the pterostilbene powder market is expected to grow from USD 35 million in 2024 to USD 80 million by 2033, representing a compound annual growth rate of 9.8% [29].

Several synthetic approaches have demonstrated significant potential for industrial scalability [28]. A scalable process has been developed involving the condensation of 3,5-dialkylbenzyl phosphonates with 4′-O-tetrahydropyranyl benzaldehyde, followed by deprotection to yield pterostilbene [28]. This process addresses many of the limitations associated with traditional synthetic methods by providing improved yields and more straightforward purification procedures.

The use of 3,5-dimethoxy-4′-O-tetrahydropyranyl stilbene as a key intermediate has proven particularly valuable for industrial applications [28]. This intermediate can be prepared efficiently and provides a versatile platform for the synthesis of various stilbene derivatives, including both pterostilbene and resveratrol [28].

Microbial production platforms have shown exceptional promise for industrial scalability [26]. Recent developments in engineered Escherichia coli systems have achieved pterostilbene production titers of 403 mg/L using optimized fed-batch fermentation strategies [26]. The implementation of immobilized substrate approaches using macroporous adsorption resins has further enhanced the economic viability of microbial production by improving yields and enabling substrate recycling [26].

Bioreactor scale-up studies have successfully demonstrated the translation of laboratory-scale microbial production to pilot-scale operations [25]. Production titers of 395 mg/L have been achieved in 3-L bioreactors, indicating that the technology is ready for further scale-up to commercial production levels [25].

The development of continuous production processes represents a significant advancement in industrial scalability [15]. Flow chemistry approaches enable consistent product quality, reduced batch-to-batch variation, and the potential for automated production with minimal operator intervention [16]. These characteristics are particularly important for pharmaceutical and nutraceutical applications where product consistency is critical.

Cost considerations have driven the development of more economical synthesis routes [28]. The focus has been on reducing the number of synthetic steps, improving overall yields, and minimizing the use of expensive reagents or catalysts. The development of recyclable catalyst systems and continuous processing methods has contributed significantly to improving the economic viability of large-scale pterostilbene production.

Quality control and analytical methods have been developed to support industrial production [28]. These include the characterization of various solid forms of pterostilbene and the development of analytical methods for monitoring product purity and stability [28]. Such developments are essential for regulatory compliance and ensuring consistent product quality in commercial applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Corrosive;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Ciprofibrate

Use Classification

Dates

2. Wang P, Sang S. Metabolism and pharmacokinetics of resveratrol and pterostilbene. Biofactors. 2018 Jan;44(1):16-25. doi: 10.1002/biof.1410. Epub 2018 Jan 8. PMID: 29315886.

3. Ma Z, Zhang X, Xu L, Liu D, Di S, Li W, Zhang J, Zhang H, Li X, Han J, Yan X. Pterostilbene: Mechanisms of its action as oncostatic agent in cell models and in vivo studies. Pharmacol Res. 2019 Jul;145:104265. doi: 10.1016/j.phrs.2019.104265. Epub 2019 May 9. PMID: 31078746.

4. Xue EX, Lin JP, Zhang Y, Sheng SR, Liu HX, Zhou YL, Xu H. Pterostilbene inhibits inflammation and ROS production in chondrocytes by activating Nrf2 pathway. Oncotarget. 2017 Jun 27;8(26):41988-42000. doi: 10.18632/oncotarget.16716. PMID: 28410217; PMCID: PMC5522043.

5. Gomez-Zorita S, Belles C, Briot A, Fernández-Quintela A, Portillo MP, Carpéné C. Pterostilbene Inhibits Lipogenic Activity similar to Resveratrol or Caffeine but Differently Modulates Lipolysis in Adipocytes. Phytother Res. 2017 Aug;31(8):1273-1282. doi: 10.1002/ptr.5852. Epub 2017 Jun 19. PMID: 28627722.